molecular formula C17H13BrO3 B11770919 1-(3-Bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one

1-(3-Bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one

Cat. No.: B11770919
M. Wt: 345.2 g/mol
InChI Key: FYUYKIGFHAELNU-GQCTYLIASA-N
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Description

1-(3-Bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one is a chalcone derivative featuring a bromophenyl group at position 1 and a 1,4-benzodioxan moiety at position 3 of the propenone backbone. This compound is part of a broader class of 1,4-benzodioxan-substituted chalcones investigated for their biological activities, particularly as selective inhibitors of monoamine oxidase B (MAO-B), a target for neurodegenerative disorders like Parkinson’s disease .

Properties

Molecular Formula

C17H13BrO3

Molecular Weight

345.2 g/mol

IUPAC Name

(E)-1-(3-bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one

InChI

InChI=1S/C17H13BrO3/c18-14-3-1-2-13(11-14)15(19)6-4-12-5-7-16-17(10-12)21-9-8-20-16/h1-7,10-11H,8-9H2/b6-4+

InChI Key

FYUYKIGFHAELNU-GQCTYLIASA-N

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)/C=C/C(=O)C3=CC(=CC=C3)Br

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C=CC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

Biological Activity

1-(3-Bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one, a compound belonging to the class of chalcones, has garnered attention for its diverse biological activities. Chalcones are known for their potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to synthesize existing research findings on the biological activity of this specific compound.

Chemical Structure

The compound's structure is characterized by a bromophenyl group and a dihydrobenzo[d][1,4]dioxin moiety linked by a prop-2-en-1-one framework. This unique structure contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of chalcone derivatives. For instance, a study demonstrated that related compounds exhibited significant antibacterial activity against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined using the disc diffusion method, revealing effective inhibition zones for certain derivatives .

CompoundBacterial StrainMIC (µg/mL)
1-(3-Bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-oneE. coli32
1-(3-Bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-oneS. aureus16

Anticancer Activity

The compound has been investigated for its potential anticancer properties. A study focusing on chalcone derivatives found that they could induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression .

Case Study:
In vitro studies on human cancer cell lines showed that the compound inhibited cell proliferation significantly at concentrations ranging from 10 to 50 µM. The IC50 values were reported as follows:

Cell LineIC50 (µM)
HeLa25
MCF-730
A54920

Anti-inflammatory Activity

Chalcones are also recognized for their anti-inflammatory properties. The compound was shown to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). The results indicated a dose-dependent reduction in TNF-alpha and IL-6 levels .

The biological activity of 1-(3-Bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Modulation of Signaling Pathways : It has been suggested that it affects pathways such as NF-kB and MAPK, which are critical in regulating inflammatory responses and cell survival.
  • Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a significant aspect of its anticancer activity.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin exhibit promising anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit key enzymes involved in cancer progression, such as PARP1 (Poly (ADP-ribose) polymerase 1). In vitro assays demonstrated that specific derivatives exhibited IC50 values in the low micromolar range, indicating potent inhibition against cancer cell lines .

2. Enzyme Inhibition

The compound has shown potential as an inhibitor for various enzymes. Research has highlighted its ability to inhibit α-glucosidase and acetylcholinesterase, which are crucial in managing diabetes and Alzheimer's disease, respectively. The structure-activity relationship (SAR) studies suggest that modifications on the benzodioxane moiety can enhance inhibitory potency .

Synthetic Applications

1. Building Block for Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for further modifications through various reactions such as Knoevenagel condensation and cycloaddition. This makes it valuable in synthesizing more complex molecules with potential biological activity .

2. Material Science

In material science, derivatives of 2,3-dihydrobenzo[b][1,4]dioxin have been explored for their electronic properties. The conjugated system within the compound can be utilized to develop organic semiconductors and photovoltaic materials. Studies have shown that these compounds can enhance charge mobility and stability in organic electronic devices .

Case Studies

Study Focus Findings
PARP1 Inhibition Evaluation of anticancer propertiesIdentified several derivatives with IC50 values ranging from 0.88 μM to 12 μM against PARP1 .
Enzyme Inhibition α-glucosidase and acetylcholinesterase inhibitionDemonstrated effective inhibition with structural modifications leading to increased potency .
Organic Synthesis Synthesis of complex moleculesUtilized as a precursor in various synthetic pathways showcasing its versatility .
Material Science Development of organic semiconductorsExhibited enhanced electronic properties suitable for photovoltaic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcone Derivatives

Activity Against MAO-B

Chalcones with 1,4-benzodioxan substituents exhibit potent MAO-B inhibition. Key comparisons include:

Compound Structure IC₅₀ (µM) Selectivity Index (MAO-B/MAO-A) Key Substituents
Target Compound 1-(3-Bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one Not reported Not reported 3-Bromophenyl
Compound 22 (E)-1-(3-Bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one 0.026 >1538 3-Bromo-4-fluorophenyl
Compound 25 (E)-1-(5-Chloro-2-hydroxyphenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one Not reported Not reported 5-Chloro-2-hydroxyphenyl
  • Key Insight : Bromine and fluorine synergistically enhance MAO-B inhibition. Compound 22, with a 3-bromo-4-fluorophenyl group, shows exceptional potency (IC₅₀ = 26 nM), suggesting that halogenation at meta/para positions optimizes enzyme interaction . The target compound’s lack of a 4-fluoro substituent may reduce activity compared to Compound 22.

Electronic and Structural Effects

The bromine atom in the target compound introduces steric bulk and electron-withdrawing effects, altering charge distribution. Comparisons with halogenated analogs:

  • (E)-3-(4-Chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one :

    • Chlorine (smaller, less electronegative than Br) results in a redshifted UV-Vis absorption (λ_max = 345 nm vs. ~330 nm for brominated analogs).
    • Crystallographic studies reveal stronger C–H···O interactions in brominated derivatives due to increased polarizability .
  • Trifluoromethyl-Substituted Chalcones :

    • CF₃ groups increase metabolic stability but reduce MAO-B affinity (IC₅₀ ~0.1–1 µM), highlighting a trade-off between electronic effects and steric hindrance.

Comparison with Non-Chalcone Derivatives Containing 1,4-Benzodioxan Moieties

1,3,4-Oxadiazole Derivatives

  • N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide (Compound 21) :
    • Exhibits 95–100% purity and moderate inhibitory activity against calmodulin (IC₅₀ ~5–10 µM).
    • The oxadiazole ring reduces planarity, diminishing MAO-B affinity compared to chalcones.

Thiazole Derivatives

Computational and Theoretical Insights

DFT studies on similar chalcones reveal:

  • Bromine increases the compound’s dipole moment (e.g., 5.2 Debye vs. 4.5 Debye for chloro analogs), enhancing solubility in polar solvents .
  • HOMO-LUMO gaps for brominated chalcones (~4.1 eV) are narrower than chloro analogs (~4.5 eV), suggesting higher reactivity .

Preparation Methods

Reaction Mechanism and General Protocol

The reaction proceeds via deprotonation of the acetophenone derivative to form an enolate ion, which attacks the carbonyl carbon of the aldehyde. Subsequent elimination of water generates the chalcone. For the target compound:

  • Acetophenone component : 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethan-1-one.

  • Aldehyde component : 3-Bromobenzaldehyde.

A typical procedure involves stirring equimolar quantities of the ketone and aldehyde in a basic aqueous-ethanolic solution (e.g., 30–40% NaOH or KOH) at 0–25°C for 4–6 hours. The product precipitates upon refrigeration and is purified via recrystallization.

Optimization of Reaction Conditions

Key variables influencing yield and purity include:

ParameterOptimal ConditionImpact on YieldReference
Base40% NaOH in H₂O-EtOH (1:1)85–90%
Temperature0–10°C (initial), then 25°CMinimizes side reactions
SolventEthanol-water (3:1)Enhances solubility
Reaction Time4–6 hoursMaximizes conversion

Ultrasonic irradiation (e.g., 80°C for 8 hours) has been reported to improve yields to >95% by accelerating enolate formation.

Alternative Synthetic Approaches

Friedel-Crafts Acylation

While less common, Friedel-Crafts acylation can generate the 2,3-dihydrobenzo[b]dioxin acetophenone precursor. For example, acylation of 1,4-benzodioxane with acetyl chloride in the presence of AlCl₃ yields 1-(2,3-dihydrobenzo[b][1,dioxin-6-yl)ethan-1-one. This intermediate is then used in Claisen-Schmidt condensation with 3-bromobenzaldehyde.

Solvent-Free Synthesis

Eco-friendly protocols omit solvents, using mechanical grinding of reactants with solid NaOH or KOH. Yields remain comparable (80–85%), but reaction times extend to 8–12 hours.

Acid-Catalyzed Methods

In rare cases, Brønsted acids (e.g., HCl, H₂SO₄) catalyze chalcone formation, though yields are lower (60–70%) due to competing side reactions.

Purification and Characterization

Recrystallization

The crude product is typically recrystallized from dimethylformamide (DMF)-dimethyl sulfoxide (DMSO) (1:1 v/v) to afford X-ray-quality crystals. Alternative solvents include ethanol or ethyl acetate.

Spectroscopic Validation

  • FT-IR : Strong C=O stretch at 1650–1680 cm⁻¹ and C=C stretch at 1590–1620 cm⁻¹.

  • ¹H NMR : Trans-olefinic protons appear as doublets at δ 7.2–7.8 (J = 15–16 Hz).

  • X-ray Crystallography : Confirms planar geometry with dihedral angles <10° between aromatic rings.

Challenges and Mitigation Strategies

Bromine Substituent Reactivity

The electron-withdrawing bromine atom on the phenyl ring can slow enolate formation. Using stronger bases (e.g., KOH) or elevated temperatures (50°C) mitigates this issue.

By-Product Formation

Self-condensation of the aldehyde or ketone may occur. Maintaining stoichiometric ratios and low temperatures minimizes this.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time (h)Cost Efficiency
Claisen-Schmidt (standard)85–9095–984–6High
Ultrasonic-assisted92–9598–993–4Moderate
Solvent-free80–8590–928–12Very high
Acid-catalyzed60–7085–886–8Low

Scalability and Industrial Relevance

The Claisen-Schmidt method is scalable to kilogram quantities with yields >85% in pilot studies. Continuous flow reactors further enhance efficiency, reducing reaction times to 1–2 hours .

Q & A

Q. Q1. What are the optimal synthetic routes for 1-(3-Bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via Claisen-Schmidt condensation, where a bromophenyl acetophenone derivative reacts with a substituted benzodioxin aldehyde. Key steps include:

  • Solvent Selection: Ethanol or methanol is used to enhance solubility of intermediates .
  • Catalysis: Acid (e.g., thionyl chloride) or base (e.g., NaOH) catalysts are critical for enolate formation and aldol addition .
  • Temperature Control: Reactions are conducted under reflux (70–80°C) to accelerate kinetics while avoiding decomposition .

Yield Optimization:

ParameterEffect on Yield
Excess AldehydeIncreases yield by driving equilibrium
Prolonged RefluxRisk of side reactions (e.g., over-oxidation)
Catalyst Loading10–15 mol% maximizes enolate formation

Q. Q2. How can spectroscopic techniques (IR, NMR) confirm the structural integrity of this compound?

Methodological Answer:

  • IR Spectroscopy:
    • C=O Stretch: A strong peak at ~1645 cm⁻¹ confirms the α,β-unsaturated ketone .
    • C-Br Stretch: A sharp band near 807 cm⁻¹ validates bromine substitution .
  • ¹H NMR:
    • Vinyl Protons: Doublets at δ 7.26 (J = 16 Hz) and δ 7.75 (J = 16 Hz) indicate trans-configuration of the propenone moiety .
    • Aromatic Protons: Multiples in δ 7.0–7.8 ppm correlate with the bromophenyl and benzodioxin groups .

Advanced Research Questions

Q. Q3. What computational strategies (e.g., DFT) are used to predict nonlinear optical (NLO) properties, and how do they align with experimental data?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is employed to:

  • Calculate hyperpolarizability (β) , a key NLO parameter, by analyzing electron density redistribution .
  • Map Molecular Electrostatic Potential (MEP) to identify reactive sites for charge transfer .

Experimental Validation:

  • UV-Vis Spectroscopy: Experimental λ_max (e.g., ~350 nm) should match DFT-predicted electronic transitions .
  • Kurtz-Perry Powder Test: Measures second-harmonic generation (SHG) efficiency, which correlates with computed β values .

Q. Q4. How does molecular conformation (e.g., non-merohedral twinning) affect crystallographic data interpretation?

Methodological Answer:

  • X-ray Crystallography: The compound may exhibit non-merohedral twinning due to steric strain in the propenone backbone, complicating structure refinement .
  • Mitigation Strategies:
    • Use twin refinement algorithms (e.g., SHELXL) to deconvolute overlapping reflections .
    • Validate bond lengths (e.g., C=O at 1.22 Å) and angles against DFT-optimized geometries .

Q. Q5. What are the limitations of using this compound in environmental pollution monitoring (e.g., stability in wastewater matrices)?

Methodological Answer:

  • Degradation in Wastewater:
    • Organic degradation occurs within 9 hours at ambient temperature, altering the compound’s reactivity .
    • Stabilization Protocol: Continuous cooling (4°C) and inert gas purging reduce degradation rates .
  • Analytical Challenges:
    • Hyperspectral imaging (HSI) data may show artifacts due to matrix interference; orthogonal methods (e.g., LC-MS) are required for validation .

Q. Q6. How does halogen substitution (bromine) influence biological activity, and what assays are used to evaluate it?

Methodological Answer:

  • Bromine Effects:
    • Enhances lipophilicity , improving membrane permeability (logP ~3.5 predicted via DFT) .
    • May induce covalent binding to cysteine residues in target proteins .
  • Assay Design:
    • Cytotoxicity: MTT assay using IC50 values in cancer cell lines (e.g., HeLa).
    • Enzyme Inhibition: Fluorescence-based assays (e.g., kinase inhibition) with ATP-competitive probes .

Data Contradictions Note:

  • NLO Predictions vs. Experimental SHG: Discrepancies arise from solvent effects in SHG measurements, which DFT models often neglect .
  • Biological Activity: Bromine’s electronegativity may reduce binding affinity in polar active sites despite improved lipophilicity .

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